tert-butyl N-[3-(prop-2-enamido)propyl]carbamate
Overview
Description
tert-butyl N-[3-(prop-2-enamido)propyl]carbamate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a propyl chain, which is further connected to an acrylamide moiety. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(prop-2-enamido)propyl]carbamate typically involves the reaction of 3-(tert-butoxycarbonylamino)propylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[3-(prop-2-enamido)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acrylamide group.
Major Products Formed
Deprotection: The major product formed is the free amine, which can be further functionalized.
Polymerization: The major products are polyacrylamides, which have various applications depending on the functional groups attached to the polymer backbone.
Scientific Research Applications
tert-butyl N-[3-(prop-2-enamido)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their interactions and functions.
Industry: The polymerized form of the compound is used in the production of hydrogels, which have applications in water treatment, agriculture, and biomedical devices.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(prop-2-enamido)propyl]carbamate depends on its application:
Polymerization: The acrylamide group undergoes radical polymerization, forming a polymer network.
Biological Interactions: The free amine group, once deprotected, can interact with various biological molecules through hydrogen bonding and electrostatic interactions, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-3-aminopropylamine: Similar structure but lacks the acrylamide group, limiting its polymerization potential.
N-(tert-Butoxycarbonyl)-N-[3-(tert-butoxycarbonylamino)propyl]glycine: Contains an additional glycine moiety, which can influence its reactivity and applications.
Uniqueness
tert-butyl N-[3-(prop-2-enamido)propyl]carbamate is unique due to the presence of both the Boc-protected amine and the acrylamide group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[3-(prop-2-enoylamino)propyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-5-9(14)12-7-6-8-13-10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUTXHHXBZTGDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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